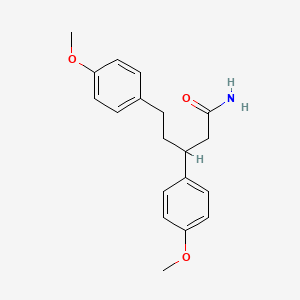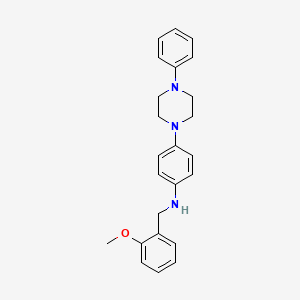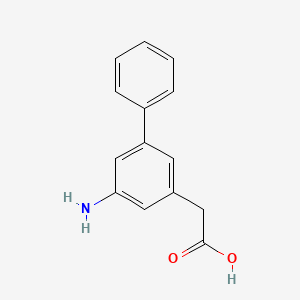
5-Amino-3-biphenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-biphenylacetic acid: is an organic compound that features both an amino group and a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-biphenylacetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure efficient production while minimizing costs and environmental impact .
化学反应分析
Types of Reactions: 5-Amino-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The biphenyl structure can be reduced under specific conditions to yield hydrogenated products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Alkylated or acylated derivatives
科学研究应用
Biology: In biological research, this compound is studied for its interactions with proteins and enzymes, providing insights into biochemical pathways and mechanisms .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, 5-Amino-3-biphenylacetic acid is used in the production of specialty chemicals and advanced materials .
作用机制
The mechanism of action of 5-Amino-3-biphenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The biphenyl structure provides a rigid framework that can interact with hydrophobic regions of proteins, enhancing binding affinity and specificity .
相似化合物的比较
4-Biphenylacetic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
3-Amino-4-biphenylacetic acid: Positional isomer with the amino group at a different location, leading to variations in biological activity and chemical behavior
Uniqueness: 5-Amino-3-biphenylacetic acid is unique due to the specific positioning of the amino group on the biphenylacetic acid framework. This positioning influences its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
75852-46-9 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
2-(3-amino-5-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H13NO2/c15-13-7-10(8-14(16)17)6-12(9-13)11-4-2-1-3-5-11/h1-7,9H,8,15H2,(H,16,17) |
InChI 键 |
HROOQWGZDYRPIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


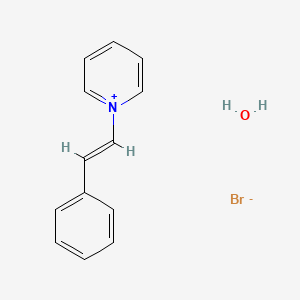
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)

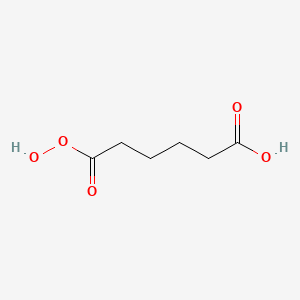
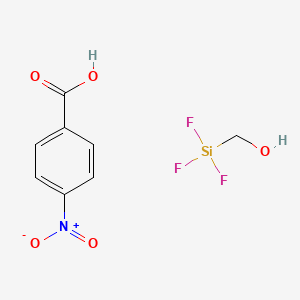
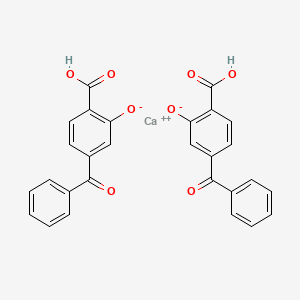
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
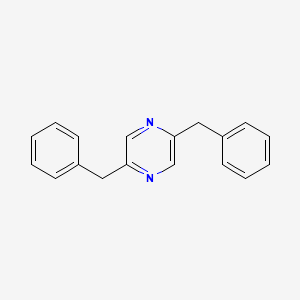
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
